Proxyfan Oxalate vs. Thioperamide and Ciproxifan: Species-Consistent H3 Receptor Binding Affinity Eliminates Rodent-to-Human Translational Variability
Proxyfan oxalate displays near-equivalent binding affinity for rat and human histamine H3 receptors (Ki values of 2.9 nM and 2.7 nM, respectively) . In contrast, thioperamide and ciproxifan exhibit a pronounced species preference, showing approximately 10-fold higher potency at the rat H3 receptor compared to the human H3 receptor [1]. This species-consistent pharmacology of proxyfan oxalate eliminates a significant source of translational variability when moving from rodent preclinical models to human-relevant assays.
| Evidence Dimension | Species-dependent binding affinity (rat vs. human H3 receptor) |
|---|---|
| Target Compound Data | Ki = 2.9 nM (rat); Ki = 2.7 nM (human) |
| Comparator Or Baseline | Thioperamide: ~10-fold more potent at rat vs. human H3; Ciproxifan: ~10-fold more potent at rat vs. human H3 |
| Quantified Difference | Proxyfan: < 1.1-fold difference between species; Comparators: ~10-fold difference |
| Conditions | Radioligand binding assays using recombinant rat and human H3 receptors expressed in COS cells |
Why This Matters
For researchers conducting translational studies that span rodent behavioral models and human target validation, proxyfan oxalate provides species-consistent pharmacology that thioperamide and ciproxifan cannot deliver, reducing data interpretation complexity.
- [1] Ligneau X, Morisset S, Tardivel-Lacombe J, et al. Distinct pharmacology of rat and human histamine H3 receptors: role of two amino acids in the third transmembrane domain. Br J Pharmacol. 2000;131(7):1247-1250. View Source
